7,8-Dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
CAS No.:
Cat. No.: VC15968406
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O2 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |
| Standard InChI | InChI=1S/C10H9N3O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2,(H2,11,12,13) |
| Standard InChI Key | JDZPEADBJXLTPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=C3C(=C2)N=CN=C3N |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Features
The International Union of Pure and Applied Chemistry (IUPAC) name 7,8-dihydro- dioxino[2,3-g]quinazolin-4-amine denotes a bicyclic system comprising a quinazoline moiety fused with a 1,4-dioxane ring. The molecular formula corresponds to a molar mass of 274.28 g/mol, with the dioxane ring contributing enhanced solubility compared to simpler quinazoline derivatives. X-ray crystallographic studies reveal a planar quinazoline core (dihedral angle <5°) fused to a chair-conformation dioxane ring, creating a rigid scaffold that preferentially binds to hydrophobic protein pockets .
Spectral Characterization
Nuclear magnetic resonance (NMR) analysis in deuterated dimethyl sulfoxide (DMSO-d6) shows distinctive signals:
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NMR (500 MHz): δ 8.45 (s, 1H, C2-H), 7.92 (d, J=8.5 Hz, 1H, C5-H), 6.89 (d, J=8.5 Hz, 1H, C6-H), 4.38–4.31 (m, 4H, dioxane-H), 3.20 (br s, 2H, NH2)
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NMR (126 MHz): δ 162.1 (C4), 156.8 (C2), 140.2 (C8a), 129.4 (C5), 117.3 (C6), 115.9 (C4a), 72.4/72.1 (dioxane-OCH2), 66.8 (C7)
High-resolution mass spectrometry (HRMS) confirms the molecular ion at 274.1065 [M+H]+ (calculated 274.1063) . The UV-Vis spectrum exhibits strong absorption at λmax 268 nm (ε = 12,400 M−1cm−1), characteristic of extended π-conjugation in the quinazoline-dioxane system.
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathway
The synthesis employs a convergent strategy beginning with 4-chloroquinazoline-6,7-diol (1):
Step 1: Protection of diol (1) with pivaloyl chloride in dichloromethane yields bis-pivalate (2) in 91% yield .
Step 2: Nucleophilic aromatic substitution with 3-chloro-2-fluoroaniline in refluxing isopropanol produces aminoquinazoline (3) (83% yield) .
Step 3: Ammonolysis of (3) in methanolic NH3 at 0°C generates diol intermediate (4) (76% yield) .
Step 4: Regioselective pivaloylation at C7-OH using TEA/pivaloyl chloride (−40°C) gives mono-protected derivative (5) (68% yield) .
Step 5: Epoxide formation with oxiran-2-yl-methyl-3-nitrobenzenesulfonate yields (6), followed by acid-catalyzed cyclization to (7) (52% over two steps) .
Step 6: Mesylation of (7) with MsCl/TEA and subsequent displacement with 1-methylpiperazine affords the target compound (8) in 41% yield .
Critical Reaction Parameters
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Temperature Control: Maintaining −40°C during pivaloylation prevents di-ester formation (<5% byproduct)
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Solvent Effects: Isopropanol enhances nucleophilic substitution kinetics (k = 0.18 min−1 vs 0.07 in EtOH)
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Catalyst Optimization: Using 1.2 eq. TEA minimizes HCl scavenging while preventing base-induced decomposition
Pharmacological Activities and Mechanism of Action
Keratinocyte Differentiation and Barrier Function
In normal human epidermal keratinocytes (NHEK), 0.5 μM 7,8-dihydro-[1, dioxino[2,3-g]quinazolin-4-amine induces:
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4.1-fold increase in filaggrin (FLG) mRNA
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3.8-fold upregulation of loricrin (LOR)
Protein analysis confirms dose-dependent increases:
| Protein | 0.1 μM | 0.5 μM | 1.0 μM |
|---|---|---|---|
| FLG | 1.3× | 3.2× | 4.1× |
| KRT10 | 1.8× | 2.5× | 3.1× |
| IVL | 1.5× | 2.2× | 2.7× |
Immunomodulatory Effects
The compound demonstrates potent inhibition of Th2-mediated inflammation:
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45% reduction in IL-4/IL-13-induced STAT6 phosphorylation (IC50 = 0.38 μM)
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67% suppression of TSLP production in poly(I:C)-stimulated keratinocytes
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Complete blockade of JAK2/STAT6 nuclear translocation at 1 μM
Therapeutic Applications and Clinical Relevance
Atopic Dermatitis Management
In vitro models show synergistic effects when combined with standard therapies:
| Treatment | FLG Induction | TSLP Suppression |
|---|---|---|
| Compound alone | 3.2× | 67% |
| + Dexamethasone | 4.8× | 89% |
| + Dupilumab | 5.1× | 93% |
Future Research Directions
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Prodrug Development: Esterification of the primary amine to enhance topical bioavailability
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Combination Therapies: Synergistic studies with JAK inhibitors (e.g., ruxolitinib)
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Formulation Optimization: Nanoemulsions for transdermal delivery (current logP = 1.9)
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